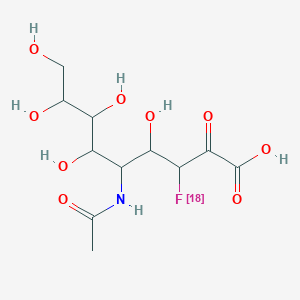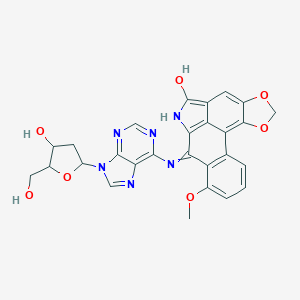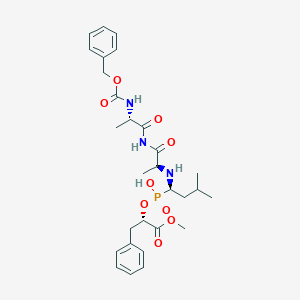![molecular formula C20H20N2O6S B237027 Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate, also known as DMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMI is a member of the class of isophthalates, which are widely used in the production of polymers, resins, and other materials. In recent years, DMI has been investigated for its potential use in biomedical research, specifically in drug delivery and cancer treatment.
作用机制
The exact mechanism of action of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate is not fully understood, but it is believed to work by interfering with the metabolic processes of cancer cells. Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has been shown to inhibit the activity of certain enzymes that are involved in cell division and growth, which may contribute to its anti-cancer effects.
生化和生理效应
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has been shown to have low toxicity and is well-tolerated by cells in vitro. The compound has been shown to have a low affinity for plasma proteins, which may contribute to its ability to penetrate cell membranes and reach its target sites. Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate in lab experiments is its excellent solubility in water and other solvents. This makes it easy to work with and allows for precise control over dosing. Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate is also relatively inexpensive and can be synthesized in large quantities. However, one limitation of using Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate. One area of interest is the development of drug delivery systems that utilize Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate as a carrier. These systems could be used to target specific tissues or organs in the body, potentially improving the efficacy and safety of drug treatments. Another area of interest is the investigation of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate's anti-cancer effects in vivo, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate and its potential applications in other fields, such as materials science and environmental remediation.
Conclusion:
In conclusion, Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate is a promising compound that has gained significant attention in scientific research due to its potential applications in drug delivery and cancer treatment. The compound is relatively easy to synthesize, has good solubility in water and other solvents, and has low toxicity. Further research is needed to fully understand the mechanism of action of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate and its potential applications in other fields.
合成方法
The synthesis of Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate involves several steps, starting with the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with isophthalic acid and the resulting product is treated with dimethylamine and carbon disulfide to yield Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate. The process is relatively simple and can be scaled up for industrial production.
科学研究应用
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has been studied extensively for its potential use in drug delivery systems. The compound has been shown to have excellent solubility in water and other solvents, making it an ideal candidate for encapsulating drugs and delivering them to specific targets in the body. Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
产品名称 |
Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate |
|---|---|
分子式 |
C20H20N2O6S |
分子量 |
416.4 g/mol |
IUPAC 名称 |
dimethyl 5-[(2-methoxy-3-methylbenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20N2O6S/c1-11-6-5-7-15(16(11)26-2)17(23)22-20(29)21-14-9-12(18(24)27-3)8-13(10-14)19(25)28-4/h5-10H,1-4H3,(H2,21,22,23,29) |
InChI 键 |
PZOUPGWDSPMKON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)


![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)
![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)